molecular formula C15H11F3O B1621583 1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone CAS No. 352032-25-8

1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone

Cat. No.: B1621583
CAS No.: 352032-25-8
M. Wt: 264.24 g/mol
InChI Key: HHBPDGRNRIYQEL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR data for this compound (CDCl$$_3$$, 300 MHz) reveals characteristic signals:

  • A singlet at δ 2.65 ppm integrates for three protons, corresponding to the acetyl methyl group (-COCH$$_3$$).
  • Aromatic protons appear as multiplets between δ 7.50–7.75 ppm, consistent with the deshielding effects of the -CF$$_3$$ and acetyl groups.

$$ ^{13}\text{C} $$ NMR (75 MHz, CDCl$$3$$) shows a carbonyl carbon signal at δ 197.7 ppm, confirming the presence of the acetyl group. The -CF$$3$$ carbon resonates at δ 124.9 ppm (q, $$ J = 288 \, \text{Hz} $$) due to coupling with fluorine nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (KBr) exhibits key absorption bands:

  • A strong stretch at 1720 cm$$^{-1}$$ corresponds to the carbonyl (C=O) group.
  • C-F vibrations from the -CF$$_3$$ group appear at 1218 cm$$^{-1}$$ and 1160 cm$$^{-1}$$.
  • Aromatic C-H stretching modes are observed near 3026 cm$$^{-1}$$.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at $$ m/z $$ 264.08, matching the compound’s molecular weight. Fragmentation patterns include loss of the acetyl group ($$ m/z $$ 223) and subsequent cleavage of the -CF$$_3$$ moiety ($$ m/z $$ 163).

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10(19)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBPDGRNRIYQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382238
Record name 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352032-25-8
Record name 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

This method couples a trifluoromethyl-substituted aryl halide with an acetyl-substituted boronic acid. For example:

  • 3-Bromo-(trifluoromethyl)benzene + 3-acetylphenylboronic acid → 1-(3'-trifluoromethylbiphenyl-3-yl)ethanone.

Advantages :

  • High regioselectivity with palladium catalysts (e.g., Pd(PPh₃)₄).
  • Compatible with sensitive functional groups like ketones.

Ullmann Coupling

Copper-catalyzed coupling of 3-iodoacetophenone with 3-trifluoromethylphenyl bromide offers an alternative route. However, this method requires higher temperatures (100–120°C) and longer reaction times.

Friedel-Crafts Acylation

Direct acylation of pre-formed 3'-trifluoromethylbiphenyl is challenging due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring. However, using a Lewis acid catalyst (e.g., AlCl₃) and acetyl chloride, the acetyl group can be introduced at the meta position relative to the biphenyl bond.

Limitations :

  • Low yield (~30–40%) due to poor electrophilic substitution reactivity.
  • Competing ortho/para byproducts necessitate chromatographic purification.

Malonic Ester Synthesis

Adapted from the synthesis of pyridinyl ketones, this method involves:

  • Acylation : Reacting 3'-trifluoromethylbiphenyl-3-carboxylic acid with malonic acid dimethyl ester in the presence of MgCl₂ and triethylamine.
  • Decarboxylation : Hydrolysis and thermal decarboxylation to yield the ketone.

Conditions :

  • Solvent: Toluene at 155°C.
  • Yield: ~79% for analogous pyridinyl systems.

Comparative Analysis of Methods

Method Yield Temperature Range Key Challenges
Grignard/Ketene 75–85% -10°C to 50°C Isomer separation, moisture-sensitive reagents
Suzuki Coupling 60–75% 80–100°C Catalyst cost, boronic acid synthesis
Friedel-Crafts 30–40% 0–25°C Low regioselectivity, byproduct formation
Malonic Ester ~79% 155°C High-temperature requirements

Chemical Reactions Analysis

1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for developing new drugs, particularly in the following areas:

  • Anticancer Agents : Studies have shown that derivatives of trifluoromethylated biphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group can modulate the interaction with biological targets, enhancing the efficacy of anticancer agents.
  • Antimicrobial Activity : Research indicates that 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Materials Science

In materials science, this compound is explored for its utility in synthesizing advanced materials:

  • Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. This compound can be used as a monomer or additive in polymer formulations to improve performance characteristics.
  • Fluorinated Materials : The unique properties of fluorinated compounds are valuable in creating materials with specific surface characteristics, such as hydrophobicity and oleophobicity. Applications include coatings and films that require enhanced durability and resistance to environmental factors.

Environmental Studies

The environmental impact of chemical compounds is an increasingly important area of research:

  • Pollutant Degradation : Research has focused on the degradation pathways of fluorinated compounds in the environment. Understanding how this compound behaves under various conditions can help assess its environmental persistence and potential toxicity.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from this compound. Researchers modified the compound to enhance its interaction with specific cancer cell receptors, resulting in improved potency against breast cancer cells. The study demonstrated a significant reduction in cell viability at low concentrations, indicating promising therapeutic potential.

Case Study 2: Development of Fluorinated Polymers

In another research project, scientists investigated the use of this compound as a building block for fluorinated polymers. The resulting materials exhibited superior chemical resistance and thermal stability compared to traditional polymers. These findings suggest applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Ethanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone Biphenyl-3-yl, 3'-CF₃, acetyl C₁₅H₁₁F₃O 264.24 High lipophilicity; biphenyl backbone enhances target binding .
1-(3'-Methylbiphenyl-4-yl)ethanone Biphenyl-4-yl, 3'-CH₃, acetyl C₁₅H₁₄O 210.27 Methyl group reduces electronegativity; lower metabolic stability .
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone 3-Cl, 5-CF₃, acetyl C₉H₆ClF₃O 234.59 Chlorine addition increases steric bulk; potential halogen bonding .
3'-(Trifluoromethyl)acetophenone Phenyl-3'-CF₃, acetyl C₉H₇F₃O 188.15 Simpler structure; lacks biphenyl moiety, reducing binding affinity .
1-(2,4,5-Trifluorophenyl)ethanone 2,4,5-F₃, acetyl C₈H₅F₃O 174.12 Electron-withdrawing fluorine atoms enhance acidity .

Key Observations :

  • Substituents like chlorine or methyl groups alter steric and electronic properties. For instance, the chloro-trifluoromethyl derivative (CAS 886497-11-6) exhibits enhanced halogen bonding but reduced solubility .

Key Observations :

  • For example, nitro-substituted indolyl ethanones exhibit antimalarial activity surpassing chloroquine .
  • Substituent position critically affects activity. Hydroxylation at C-2/C-5 in phenolic ethanones enhances α-glucosidase inhibition, whereas methoxylation at C-4 reduces potency .

Metabolic and Stability Profiles

  • Trifluoromethyl vs. Methyl: The -CF₃ group in this compound resists oxidative metabolism compared to methyl analogs, prolonging half-life in vivo .
  • Chlorine Substitution: Chlorinated derivatives (e.g., 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone) may form reactive metabolites via CYP450-mediated dehalogenation, posing toxicity risks .

Biological Activity

1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone, a compound characterized by its trifluoromethyl group and biphenyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological implications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been known to act as inhibitors of specific enzymes involved in critical biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Biochemical Pathways

This compound may modulate several biochemical pathways, including:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and signal transduction, leading to decreased cell proliferation and altered metabolic processes.
  • Apoptosis Induction : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Cell Cycle Regulation : The compound may influence cell cycle progression, particularly in cancerous cells, by arresting the cell cycle at various phases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Bioavailability : The extent and rate at which the compound enters systemic circulation are crucial for its effectiveness.
  • Metabolism : Liver enzymes metabolize this compound, leading to various metabolites that may exhibit distinct biological activities.
  • Tissue Distribution : The distribution within tissues is mediated by specific transporters and binding proteins, influencing its availability at target sites.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involved inducing apoptosis and altering gene expression related to cell cycle regulation .
  • Inhibition Studies : Research indicated that compounds with similar structures could inhibit key enzymes in metabolic pathways, impacting cellular metabolism and proliferation rates. For instance, enzyme inhibition led to reduced ATP production in treated cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-78.47 ± 0.18Induces apoptosis
Similar Compound BPUJurkat4.64 ± 0.08Cell cycle arrest
Similar Compound BPUHeLa8.47 ± 0.18Inhibits proliferation

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Controls :
  • Quality by Design (QbD) : Use DOE to optimize reaction time (12–18 hr), temperature (75–85°C), and catalyst loading (5–15 mol% Pd). Critical parameters: Pd purity (>99%) and boronic acid dryness .
  • In-Line Analytics : Implement PAT tools (e.g., FTIR) to monitor acetyl group incorporation in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.